4-(6-Methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-yl)morpholine
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Overview
Description
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a morpholine group, and a sulfone group. It has been studied for its potential use in medicinal chemistry, particularly as an antiproliferative agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. Studies have shown that it binds to the ATP binding pocket of the mammalian target of rapamycin (mTOR), leading to the inhibition of cancer cell proliferation by inducing apoptosis . This process involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3/7, leading to the degradation of nuclear DNA and loss of mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)MORPHOLINE: This compound shares a similar pyrimidine and morpholine structure but lacks the sulfone group.
4-(4-MORPHOLINYL)-6-PHENYLTHIENO (2,3-D)PYRIMIDINE: This compound has a similar morpholine group but differs in its overall structure and functional groups.
Uniqueness
Its ability to induce apoptosis in cancer cells by targeting the mTOR pathway sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H27N5O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H27N5O3S/c1-16-3-5-18(6-4-16)29(26,27)25-9-7-24(8-10-25)20-21-17(2)15-19(22-20)23-11-13-28-14-12-23/h3-6,15H,7-14H2,1-2H3 |
InChI Key |
CCEKSYOWUADAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Origin of Product |
United States |
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